![molecular formula C28H25N3O3S B2704099 2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 872208-35-0](/img/structure/B2704099.png)
2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
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Description
2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
- The study of crystal structures of similar sulfanyl acetamides reveals details about their conformation and the angles between the pyrimidine ring and the benzene ring. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Subasri et al., 2017).
Synthesis and Drug Design
- Research on classical and nonclassical diamino pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR) explores their synthesis and efficacy as antitumor agents. This highlights the importance of the pyrimidin-2-yl sulfanyl group in drug design (Gangjee et al., 2007).
- Another study synthesized novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, exploring their potential as inhibitors of thymidylate synthase and antitumor or antibacterial agents. This research emphasizes the therapeutic potential of compounds with similar structures in combating various diseases (Gangjee et al., 1996).
Biological Activities
- The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential demonstrates the broader application of such compounds in developing new treatments for microbial infections and pest control (Deohate & Palaspagar, 2020).
- Studies on the synthesis and anti-HIV activity of certain pyrimidin-4(3H)-one derivatives, including the analysis of their virus-inhibiting properties, further illustrate the potential of these compounds in addressing critical global health challenges (Novikov et al., 2004).
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-4-19-9-5-7-11-22(19)29-24(32)16-35-28-30-25-21-10-6-8-12-23(21)34-26(25)27(33)31(28)20-14-17(2)13-18(3)15-20/h5-15H,4,16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJAEMJFJHNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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